2-(3-Methoxy-phenylamino)-propionic acid
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-4-3-5-9(6-8)14-2/h3-7,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPQMYAMGQGMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
Direct alkylation employs 2-bromopropionic acid or its ethyl ester as the electrophilic partner. 3-Methoxyaniline acts as a nucleophile, displacing the bromide in an SN2 mechanism . The reaction is facilitated by a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to neutralize HBr byproducts (Figure 2).
Reaction Conditions
-
3-Methoxyaniline (1.0 eq), 2-bromopropionic acid (1.1 eq), K₂CO₃ (2.0 eq), DMF, 80–90°C, 24 hours.
Challenges and Solutions
Competitive elimination reactions (e.g., dehydrohalogenation) are minimized by maintaining anhydrous conditions and controlled temperatures. Post-reaction purification via acid-base extraction (e.g., 10% HCl wash followed by NaHCO₃ neutralization) enhances purity, yielding 55–65% of the target compound.
Reductive Amination of Pyruvic Acid
Condensation and Reduction
This route condenses 3-methoxyaniline with pyruvic acid to form an imine intermediate, which is reduced to the secondary amine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C). The propionic acid backbone is retained throughout the process (Figure 3).
Reaction Conditions
-
Pyruvic acid (1.0 eq), 3-methoxyaniline (1.2 eq), NaBH₃CN (1.5 eq), methanol, pH 5–6 (acetic acid buffer), 25°C, 12 hours.
Yield and Selectivity
Yields of 60–70% are achievable, though over-reduction to tertiary amines or incomplete imine formation may occur. Adjusting the pH to mildly acidic conditions (pH 5–6) optimizes imine stability and reduction efficiency.
Malonic Ester Synthesis
Building the Carbon Skeleton
The malonic ester method constructs the propionic acid moiety through sequential alkylation and decarboxylation. Diethyl malonate is alkylated with a 3-methoxyphenylamino-containing electrophile (e.g., bromomethyl derivative), followed by saponification and acidification to yield the dicarboxylic acid. Selective thermal decarboxylation at 130–150°C generates the monocarboxylic acid (Figure 4).
Reaction Conditions
-
Diethyl malonate (1.0 eq), 3-methoxyphenylamino-bromomethane (1.1 eq), NaOEt, ethanol, reflux, 6 hours.
-
Hydrolysis: 20% HCl, reflux, 12 hours.
-
Decarboxylation: 140°C, 2 hours.
Efficiency and Limitations
This method offers 50–60% overall yield but requires meticulous control of decarboxylation conditions to prevent side reactions. The use of bulky esters (e.g., diisopropyl malonate) improves regioselectivity during alkylation.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Michael Addition | High atom economy, scalable | Long reaction times | 65–75% |
| Alkylation | Direct C-N bond formation | Competing elimination | 55–65% |
| Reductive Amination | Mild conditions, functional group tolerance | Requires pH control | 60–70% |
| Malonic Ester | Flexible backbone construction | Multi-step, moderate yields | 50–60% |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-phenylamino)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-Methoxy-phenylamino)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-phenylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceuticals
Fenoprofen (2-(3-Phenoxyphenyl)propionic acid)
- Structure: Phenoxy group at the meta position of the phenyl ring.
- Application: Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes .
Baclofen (2-(Aminomethyl)-3-(4'-chlorophenyl)propionic acid)
- Structure: Chlorophenyl group with an aminomethyl substituent.
- Application : Muscle relaxant targeting GABAB receptors .
- Comparison: Baclofen’s aminomethyl group enhances receptor binding, whereas the methoxy group in 2-(3-Methoxy-phenylamino)-propionic acid may modulate metabolic stability .
3-(3-Methoxyphenyl)propionic Acid (CAS: 10516-71-9)
Herbicidal Propionic Acid Derivatives
Mecoprop (MCPP) (2-(4-Chloro-2-Methylphenoxy)propionic acid)
- Structure: Chloro and methyl substituents on a phenoxy group.
- Application : Herbicide targeting broadleaf weeds .
- Toxicity: Classified as a carcinogen with significant environmental hazards .
- Comparison: The phenoxy group in MCPP enhances herbicidal activity but introduces toxicity absent in this compound .
2,6-Dichlorophenoxypropionic Acid (2,6-DCPP)
Research Compounds with Modified Substituents
2-(Hydroxyimino)-3-(3-methoxy-4-hydroxyphenyl)propionic Acid (CAS: 5447-36-9)
- Structure: Hydroxyimino and methoxy-hydroxyphenyl groups.
- Application: Chelating agent or enzyme inhibitor due to the hydroxyimino group .
- Comparison: The hydroxyimino group enables metal coordination, a feature absent in this compound .
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid
Research Findings and Implications
- Pharmaceutical Potential: The amino group in this compound may enhance target binding compared to non-amino analogs like 3-(3-Methoxyphenyl)propionic acid .
- Synthetic Utility: The methoxy and amino groups offer sites for further functionalization, as seen in Fmoc-protected derivatives used in peptide synthesis .
Biological Activity
2-(3-Methoxy-phenylamino)-propionic acid, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
1. Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models, suggesting a potential role in managing inflammatory conditions .
3. Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against HeLa and MCF-7 cells, with IC50 values indicating significant cytotoxicity comparable to established chemotherapeutics .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
- Modulation of Cell Signaling Pathways : It appears to affect pathways such as NF-κB, which are critical in inflammation and cancer cell survival.
- Induction of Apoptosis : Evidence suggests that it activates caspases leading to programmed cell death in malignant cells .
Comparative Studies
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antioxidant, Anti-inflammatory, Anticancer | 11 (HeLa cells) |
| Doxorubicin | Anticancer | 2.29 |
| Curcumin | Anti-inflammatory, Antioxidant | 10 |
This table illustrates the comparative effectiveness of this compound against other well-known compounds.
Case Study 1: Anti-cancer Efficacy
A study evaluated the effects of this compound on breast cancer cell lines. The results indicated that treatment led to a reduction in cell viability and increased apoptosis markers compared to untreated controls.
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory bowel disease models, administration of this compound resulted in decreased levels of inflammatory markers and improved histological scores in treated animals .
Q & A
Q. What strategies validate the compound’s role in metabolic pathway modulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
